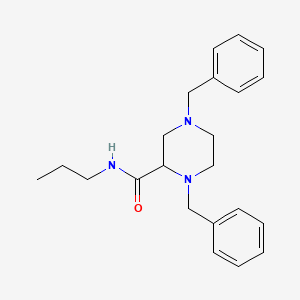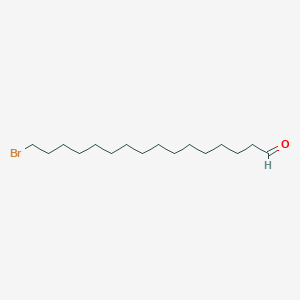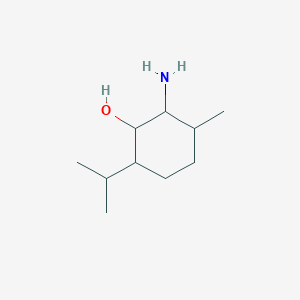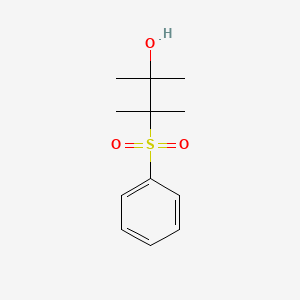
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is a synthetic organic compound with the molecular formula C19H23N3O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- typically involves the reaction of piperazine with benzyl chloride and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infections.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-: A closely related compound with similar structural features but lacking the N-propyl group.
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is unique due to the presence of the N-propyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
646523-38-8 |
|---|---|
Fórmula molecular |
C22H29N3O |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
1,4-dibenzyl-N-propylpiperazine-2-carboxamide |
InChI |
InChI=1S/C22H29N3O/c1-2-13-23-22(26)21-18-24(16-19-9-5-3-6-10-19)14-15-25(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,23,26) |
Clave InChI |
WGIYLPGSRWFODA-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)




![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)



![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)

